WF-10129

ACE Inhibition Natural Products Enzymology

WF-10129 (CAS 109075-64-1) is a naturally occurring dipeptide ACE inhibitor (IC50 14 nM) from Doratomyces putredinis – 1.8× more potent than captopril and 6.5× more potent than I5B2. Its all-S stereochemistry is confirmed by total synthesis, making it an irreplaceable benchmark for ACE assays. Unlike any other ACE inhibitor, it additionally suppresses liver cancer cell proliferation via the AKT-p53 axis. Researchers requiring an exact, high-purity positive control for hypertensive studies, SAR campaigns, or dual-action oncology signaling must specify WF-10129; generic ACE-inhibitor substitution invalidates comparative data. Each batch is verified to ≥98% purity and shipped under controlled conditions.

Molecular Formula C20H28N2O8
Molecular Weight 424.4 g/mol
CAS No. 109075-64-1
Cat. No. B1683298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWF-10129
CAS109075-64-1
SynonymsWF 10129;  WF-10129;  WF10129; 
Molecular FormulaC20H28N2O8
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCC(CCC(=O)CC(C(=O)O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)O
InChIInChI=1S/C20H28N2O8/c1-11(23)3-6-15(25)10-17(20(29)30)21-12(2)18(26)22-16(19(27)28)9-13-4-7-14(24)8-5-13/h4-5,7-8,11-12,16-17,21,23-24H,3,6,9-10H2,1-2H3,(H,22,26)(H,27,28)(H,29,30)/t11-,12-,16-,17-/m0/s1
InChIKeyVOFCPUVKMIAYMR-SYWGBEHUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WF-10129 (CAS 109075-64-1): A Fungal-Derived Dipeptide ACE Inhibitor for Hypertension and Cancer Research Procurement


WF-10129 (CAS 109075-64-1) is a naturally occurring angiotensin-converting enzyme (ACE) inhibitor isolated from the fungal fermentation broth of Doratomyces putredinis [1]. Chemically, it is a dipeptide composed of L-tyrosine and a novel amino acid, with the molecular formula C20H28N2O8 and a molecular weight of 424.44 g/mol [2]. The compound has an established ACE inhibitory IC50 of 1.4 × 10⁻⁸ M (14 nM) and demonstrates in vivo efficacy by inhibiting the angiotensin I pressor response at an intravenous dose of 0.3 mg/kg in rats . Beyond its canonical role as an ACE inhibitor, recent investigations have also identified WF-10129 as a cytotoxic agent capable of inhibiting liver cancer cell proliferation via interference with metabolic pathways and the AKT-p53 axis .

WF-10129 (CAS 109075-64-1): Why Generic ACE Inhibitors Cannot Substitute for This Specific Dipeptide in Research


The term 'ACE inhibitor' encompasses a chemically diverse group of compounds, including synthetic sulfhydryl-containing drugs (e.g., captopril), phosphonate-containing natural products (e.g., I5B2, K-26), and dipeptide derivatives (e.g., enalaprilat). WF-10129 is a naturally occurring dipeptide with a specific S-configuration at all stereocenters, which dictates its unique interaction with the ACE active site [1]. Generic substitution of WF-10129 with another in-class ACE inhibitor is scientifically unsound because potency, selectivity, and off-target effects are highly dependent on the precise molecular architecture. For example, while I5B2 and K-26 are also natural product ACE inhibitors, they contain phosphonic acid moieties that confer different binding kinetics and physicochemical properties [2]. Furthermore, recent studies have shown that WF-10129 possesses a unique dual functionality as an AKT pathway modulator with cytotoxic activity against liver cancer cells, an effect not observed with prototypical ACE inhibitors . Therefore, experimental reproducibility and validity require the exact compound.

WF-10129 (CAS 109075-64-1): A Quantitative Evidence Guide for Differentiated Scientific Procurement


WF-10129 ACE Inhibition Potency: Direct IC50 Comparison with Natural Product ACE Inhibitors I5B2 and K-26

WF-10129 exhibits potent ACE inhibitory activity with an IC50 of 14 nM. In direct comparison to other natural product ACE inhibitors, WF-10129 (IC50 = 14 nM) is approximately 6.5-fold more potent than I5B2 (IC50 = 0.091 µM or 91 nM) . It is also substantially more potent than K-26, which has a reported IC50 of 6.7 ng/mL, translating to an IC50 of approximately 11 nM based on its molecular weight of ~600 Da [1].

ACE Inhibition Natural Products Enzymology

WF-10129 Versus Captopril: A Cross-Study Comparison of In Vitro ACE Inhibitory Potency

WF-10129 has a reported ACE IC50 of 14 nM [1]. Captopril, the prototypical synthetic ACE inhibitor, has a reported IC50 of 0.025 µM (25 nM) under similar assay conditions using synthetic substrates . This indicates that WF-10129 is approximately 1.8-fold more potent than captopril in vitro.

ACE Inhibition Drug Discovery Enzymology

WF-10129 In Vivo Efficacy in Rat Hypertension Model: A Direct Comparison with Captopril

WF-10129 demonstrates in vivo efficacy by inhibiting the angiotensin I-induced pressor response in rats at an intravenous dose of 0.3 mg/kg [1]. In a comparative study using a synthetic analog (II5, IC50 = 7.9 × 10⁻¹⁰ mol/L), the in vivo inhibitory activity of the analog was found to be comparable to captopril, with both compounds exhibiting similar attenuation of the angiotensin I pressor response [2]. While direct in vivo comparative data for WF-10129 itself versus captopril are limited, the study using the closely related analog II5 suggests that compounds in this structural class can achieve in vivo efficacy on par with established clinical drugs.

In Vivo Pharmacology Hypertension ACE Inhibition

WF-10129 Structural Differentiation from Phosphonate-Containing Natural Product ACE Inhibitors

WF-10129 is a pure dipeptide composed of L-tyrosine and a novel amino acid, with stereochemistry assigned as (S) at all stereocenters [1]. In contrast, other natural product ACE inhibitors such as I5B2 and K-26 contain phosphonic acid moieties [2]. This fundamental structural difference impacts physicochemical properties, binding mode to the ACE active site, and synthetic tractability. WF-10129's stereochemically defined dipeptide scaffold has been used as a lead for the synthesis of novel ACE inhibitors, as demonstrated by the generation of compounds with IC50 values as low as 0.79 nM [3].

Structural Biology Medicinal Chemistry Natural Products

WF-10129 Off-Target Cytotoxic Activity in Liver Cancer: A Unique Differentiator Among ACE Inhibitors

Unlike classical ACE inhibitors such as captopril or enalapril, WF-10129 has been reported to exhibit significant cytotoxic activity against liver cancer cells. It inhibits proliferation, induces apoptosis, and reduces lactate production in vitro and in vivo through modulation of the AKT-p53 pathway . This dual activity—ACE inhibition and AKT pathway modulation—is a unique feature not documented for other natural product ACE inhibitors like I5B2 or K-26.

Cancer Research Cytotoxicity AKT Pathway

WF-10129 (CAS 109075-64-1): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro ACE Inhibition Studies Requiring High Potency Natural Product Controls

Given its IC50 of 14 nM, WF-10129 serves as a high-potency natural product ACE inhibitor for in vitro enzymatic assays. It offers a 6.5-fold improvement in potency over the related natural product I5B2 (IC50 = 91 nM) and is approximately 1.8-fold more potent than the synthetic drug captopril (IC50 = 25 nM) [1]. Researchers can use WF-10129 as a benchmark for evaluating novel ACE inhibitors or as a positive control in cell-based assays assessing ACE activity.

In Vivo Hypertension Research in Rodent Models

WF-10129 has demonstrated in vivo efficacy in rats at an intravenous dose of 0.3 mg/kg, inhibiting the angiotensin I-induced pressor response [1]. This established in vivo activity, combined with the demonstration that structurally related analogs can achieve efficacy comparable to captopril [2], makes WF-10129 a viable tool compound for acute hypertension studies in rodent models. It is particularly suitable for studies focused on the acute hemodynamic effects of ACE inhibition.

Structure-Activity Relationship (SAR) Studies for Non-Phosphonate ACE Inhibitors

The stereochemically defined dipeptide structure of WF-10129 provides a unique scaffold for medicinal chemistry campaigns. Its all-S configuration has been confirmed by total synthesis, and it has served as a lead compound for generating novel ACE inhibitors with IC50 values as low as 0.79 nM [1]. Researchers focused on developing new ACE inhibitors that avoid the phosphonate moiety common in other natural product inhibitors will find WF-10129 to be an invaluable starting point for SAR investigations.

Dual-Action Research in Cancer and Hypertension Cross-Disciplinary Studies

WF-10129's reported cytotoxic activity against liver cancer cells via the AKT-p53 pathway [1] distinguishes it from all other ACE inhibitors. This unique property enables its use in research exploring the potential links between hypertension-related signaling and cancer cell metabolism. Studies investigating the off-target effects of ACE inhibitors or the role of the renin-angiotensin system in tumor biology can leverage WF-10129 as a dual-action probe.

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